3-Iodo-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide
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Overview
Description
3-Iodo-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide is a complex organic compound with the molecular formula C16H14Cl3IN2O2 and a molecular weight of 499.566 g/mol . This compound is characterized by the presence of an iodine atom, a trichloromethyl group, and a methoxyaniline moiety attached to a benzamide core. It is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under acidic or basic conditions.
Introduction of the Trichloromethyl Group: The trichloromethyl group is introduced via chlorination reactions, often using reagents like trichloromethyl chloroformate.
Iodination: The iodine atom is introduced through iodination reactions, typically using iodine or iodine monochloride in the presence of oxidizing agents.
Attachment of the Methoxyaniline Moiety: The final step involves the coupling of the methoxyaniline moiety to the benzamide core, often facilitated by coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale applications. the synthetic routes mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyaniline moiety.
Coupling Reactions: The benzamide core can participate in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can modify the functional groups on the methoxyaniline moiety.
Scientific Research Applications
3-Iodo-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: While not widely used industrially, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-Iodo-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The trichloromethyl and iodine atoms may facilitate binding to certain enzymes or receptors, while the methoxyaniline moiety could participate in hydrogen bonding and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-N-(2,2,2-trichloro-1-(2-chloroanilino)ethyl)benzamide
- 3-Iodo-N-(2,2,2-trichloro-1-(4-methoxyanilino)ethyl)benzamide
- 3-Iodo-N-(2,2,2-trichloro-1-(2-nitroanilino)ethyl)benzamide
Uniqueness
What sets 3-Iodo-N-(2,2,2-trichloro-1-(2-methoxyanilino)ethyl)benzamide apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both iodine and trichloromethyl groups makes it particularly interesting for studying halogen bonding and other interactions in chemical and biological systems.
Properties
CAS No. |
303094-86-2 |
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Molecular Formula |
C16H14Cl3IN2O2 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
3-iodo-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide |
InChI |
InChI=1S/C16H14Cl3IN2O2/c1-24-13-8-3-2-7-12(13)21-15(16(17,18)19)22-14(23)10-5-4-6-11(20)9-10/h2-9,15,21H,1H3,(H,22,23) |
InChI Key |
CDHOIGAZEYUBSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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